Thieno[3,4-c]furan-1,3(4H,6H)-dione
Description
Thieno[3,4-c]furan-1,3(4H,6H)-dione is a heterocyclic compound featuring fused thiophene and furan rings with two ketone groups. Key properties include:
- Molecular formula: C₆H₄O₃S () or C₆H₂O₃S (), differing in hydrogen count, possibly due to substitution patterns.
- Molecular weight: 156.16 g/mol () or 154.14 g/mol ().
- Applications: Primarily used in research settings for organic electronics, polymer synthesis, and as a precursor for halogenated derivatives ().
- Storage: Requires refrigeration (2–8°C) and protection from moisture ().
Properties
IUPAC Name |
4,6-dihydrothieno[3,4-c]furan-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O3S/c7-5-3-1-10-2-4(3)6(8)9-5/h1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPDMUMGYXMSJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CS1)C(=O)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75532-25-1 | |
| Record name | 4,6-dihydrothieno[3,4-c]furan-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thieno[3,4-c]furan-1,3(4H,6H)-dione typically involves the use of furan-fused 3-sulfolene as a building block. This compound can undergo intermolecular Diels-Alder reactions with various dienophiles to construct different skeletons, depending on the reaction conditions . The reaction conditions often include the use of specific catalysts, solvents, and bases to optimize the yield and selectivity of the desired product .
Industrial Production Methods: the principles of green chemistry, such as the use of renewable feedstocks and environmentally friendly reagents, are likely to be applied to develop cost-effective and sustainable production processes .
Chemical Reactions Analysis
Types of Reactions: Thieno[3,4-c]furan-1,3(4H,6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and alcohol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Applications in Organic Electronics
Thieno[3,4-c]furan-1,3(4H,6H)-dione has been studied for its electronic properties , making it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its conjugated system allows for effective charge transport and light absorption.
Case Study:
- A study demonstrated that incorporating this compound into polymer matrices improved the efficiency of OLEDs due to enhanced charge mobility and stability under operational conditions.
Medicinal Chemistry
The compound exhibits notable biological activities , making it relevant in pharmaceutical research. Its derivatives have been investigated for their potential as anti-inflammatory agents and anticancer compounds.
Research Findings:
- This compound derivatives were found to inhibit specific enzymes involved in cancer cell proliferation. In vitro studies indicated that certain derivatives showed higher activity against cancer cell lines compared to standard chemotherapeutics.
Synthetic Intermediates
This compound serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the preparation of complex molecules through reactions such as:
- Diels-Alder reactions
- Suzuki coupling
- Ullmann coupling reactions
Table: Synthetic Routes and Key Products
| Reaction Type | Description | Key Products |
|---|---|---|
| Diels-Alder | Forms adducts with dienophiles | Various fused ring systems |
| Suzuki Coupling | Couples with boronic acids | Biaryl compounds |
| Ullmann Coupling | Forms C–O bonds with aryl halides | Aryl ethers |
Material Science
In material science, this compound is explored for its potential in developing new materials such as polymers and coatings due to its stability and reactivity.
Applications:
- It has been used to create polymeric materials with enhanced thermal stability and mechanical properties suitable for industrial applications.
Mechanism of Action
The mechanism of action of Thieno[3,4-c]furan-1,3(4H,6H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Thieno[3,4-c]pyrrole-4,6-dione (TP) Derivatives
Example Compounds :
- FTPF: 5-(2-ethylhexyl)-1,3-di(furan-2-yl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione ().
- STPS: Selenophene-substituted analog of FTPF ().
Comparison :
Key Insight : Replacing furan with pyrrole in the fused ring system increases electron-deficient character, improving charge transport in polymers .
4,6-Dibromothieno[3,4-c]furan-1,3-dione
CAS No.: 1015423-45-6 (). Molecular Formula: C₆Br₂O₃S. Molecular Weight: 311.94 g/mol.
Comparison :
Key Insight : Bromination modifies electronic properties, expanding utility in optoelectronic materials.
3,6-Ethano-1H,4H-furo[3,4-c]furan-1,4-dione
CAS No.: 129679-49-8 (). Molecular Formula: C₈H₈O₄. Molecular Weight: 168.15 g/mol.
Comparison :
Key Insight : Saturation and bridging reduce conjugation, shifting applications away from electronics.
4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione
CAS No.: 53911-68-5 (). Molecular Formula: C₁₁H₉ClO₃. Molecular Weight: 224.64 g/mol.
Comparison :
Key Insight : The pyran-dione scaffold prioritizes stability over electronic versatility.
Biological Activity
Thieno[3,4-c]furan-1,3(4H,6H)-dione is a sulfur-containing heterocyclic compound characterized by a fused thieno and furan ring system. Its molecular formula is C₆H₄O₃S, and it features a dione functional group that contributes to its reactivity and potential biological activity. This compound has been investigated for its diverse biological activities, particularly in the context of cancer treatment and enzyme inhibition.
- Molecular Weight : 156.16 g/mol
- CAS Number : 75532-25-1
- Structure : Contains a fused thieno and furan ring system with a dione functional group.
Biological Activities
This compound exhibits several notable biological activities:
-
Anticancer Activity :
- Studies have shown that this compound derivatives demonstrate significant antiproliferative effects against various cancer cell lines. For instance, one derivative exhibited the highest activity against the cervical (HeLa) cancer cell line with an IC50 value in the low micromolar range .
- The compound's mechanism of action may involve the inhibition of key enzymes involved in cancer cell proliferation.
-
Enzyme Inhibition :
- It has been identified as a potential inhibitor of aromatase, an enzyme critical in estrogen biosynthesis. This inhibition is particularly relevant for estrogen-receptor-positive breast cancer treatments .
- The compound has also shown promise as a selective inhibitor of sirtuins (SIRT2), which are involved in various pathophysiological processes .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of this compound has revealed that modifications to the basic structure can significantly alter its biological activity. For example:
Case Study 1: Anticancer Properties
A study evaluated various derivatives of this compound for their anticancer properties against multiple cell lines. The results indicated that certain derivatives had GI50 values ranging from 0.25 to 2.4 μM, demonstrating potent activity compared to established drugs like abiraterone and galeterone .
Case Study 2: Aromatase Inhibition
In another investigation focusing on aromatase inhibitors, this compound derivatives were tested for their ability to inhibit aromatase in vitro. The most active compounds exhibited IC50 values significantly lower than traditional inhibitors used as references .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Thieno[3,4-c]furan-1,3(4H,6H)-dione and its derivatives?
- Methodological Answer :
- Diels-Alder Reactivity : Derivatives of thieno[3,4-c]furan can serve as precursors to reactive dienes via Diels-Alder reactions. For example, sulfolane derivatives lose SO₂ under thermal conditions to generate butadienes, enabling [4+2] cycloadditions .
- Photoredox Catalysis : Visible-light-driven [3+2] cyclization reactions (e.g., using 9-mesityl-10-methylacridinium perchlorate) with maleimides yield dihydropyrrolo[3,4-c]pyrrole-diones, a strategy adaptable to thieno-furan-dione synthesis. Yields range from 55% to 99% depending on substituents .
- Double Mannich Condensation : Cyclohexanone derivatives can undergo Mannich reactions with formaldehyde and amines to form fused-ring systems, as demonstrated in related furanone syntheses .
Q. How can the electronic structure of Thieno[3,4-c]furan-1,3-dione be characterized for conductive polymer applications?
- Methodological Answer :
- DFT Calculations : Theoretical studies on analogous thieno[3,4-c]thiophene systems reveal enhanced conjugation and tunable band gaps (e.g., 0.3 eV for pyrrolo[3,4-c]pyrrole polymers). Computational modeling can predict HOMO/LUMO levels and charge transport properties .
- Experimental Techniques : UV-Vis spectroscopy and cyclic voltammetry measure optical band gaps and redox potentials. For example, PPD-based polymers show absorption coefficients >10⁵ cm⁻¹, critical for optoelectronic efficiency .
Advanced Research Questions
Q. What strategies enhance photovoltaic performance in polymers incorporating Thieno[3,4-c]furan-dione units?
- Methodological Answer :
- π-Bridge Engineering : Introducing selenophene or thieno[3,2-b]thiophene spacers between donor and acceptor units improves charge separation and reduces recombination. For instance, PPD-based polymers with thiophene π-bridges achieve PCEs >7% in bulk heterojunction solar cells .
- Donor-Acceptor Compatibility : Pairing thieno-furan-dione acceptors with high-mobility donors (e.g., benzodithiophene) optimizes energy-level alignment. Device parameters such as open-circuit voltage (VOC) and fill factor (FF) are highly sensitive to this pairing .
Q. How do structural modifications influence Thieno[3,4-c]furan-dione reactivity in cycloaddition reactions?
- Methodological Answer :
- Substituent Effects : Electron-withdrawing groups (e.g., bromine at 4,6-positions) increase electrophilicity, enhancing Diels-Alder reactivity. For example, 4,6-dibromo derivatives act as dienophiles in [4+2] reactions .
- Computational Screening : DFT-based transition-state analysis predicts regioselectivity and activation barriers. Studies on analogous maleimides show that steric and electronic factors dictate reaction pathways .
Data Contradiction and Experimental Design
Q. How should researchers address discrepancies in reported charge carrier mobilities for Thieno[3,4-c]furan-dione-based polymers?
- Methodological Answer :
- Purity and Synthesis : Variations in molecular weight (Đ = 1.2–1.5) and residual catalysts (e.g., Pd from Stille coupling) significantly impact mobility. High-purity samples (≥95%, validated by HPLC) are critical for reproducibility .
- Measurement Techniques : Compare space-charge-limited current (SCLC) and field-effect transistor (FET) data. For example, SCLC mobilities for P3HT/PCBM systems range 10⁻⁴–10⁻² cm²/V·s, while FET measurements may overestimate due to interfacial effects .
Q. What are the critical parameters for optimizing Thieno[3,4-c]furan-dione in bulk heterojunction solar cells?
- Methodological Answer :
- Morphology Control : Solvent additives (e.g., 1,8-diiodooctane) and thermal annealing (150°C for 10 min) improve phase separation. Atomic force microscopy (AFM) and grazing-incidence X-ray scattering (GIWAXS) are essential for characterizing nanoscale morphology .
- Device Architecture : Inverted structures with ZnO electron transport layers reduce recombination losses. Ternary blends incorporating non-fullerene acceptors (e.g., ITIC) can boost PCEs by 15–20% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
